Technical Guide: Scalable Synthesis of 3-Chloro-1H-indazole-6-carbonitrile
The following guide details the scalable synthesis of 3-Chloro-1H-indazole-6-carbonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., Vericiguat analogs) and androgen receptor antagonists. T...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the scalable synthesis of 3-Chloro-1H-indazole-6-carbonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., Vericiguat analogs) and androgen receptor antagonists.
This guide prioritizes process safety , regioselectivity , and atom economy , presenting the most direct industrial route alongside a versatile laboratory-scale alternative.
Executive Summary
The 3-chloro-6-cyanoindazole scaffold represents a "privileged structure" in medicinal chemistry. The C3-chloro motif serves as a lipophilic modulator or a handle for further cross-coupling (e.g., Suzuki-Miyaura), while the C6-nitrile provides a robust hydrogen-bond acceptor or a precursor for amines/amides.
This guide outlines two synthetic strategies:
Route A (Convergent/Industrial): A 2-step protocol utilizing 4-cyano-2-fluorobenzaldehyde. This is the preferred route due to higher atom economy and avoidance of heavy metal catalysts.
Route B (Linear/Lab-Scale): A 3-step protocol via 6-bromoindazole, utilizing palladium-catalyzed cyanation. This route is valuable when the nitrile starting material is unavailable.[1]
Retrosynthetic Analysis
To design the optimal synthesis, we disconnect the target molecule at the pyrazole ring formation and the C3-halogen bond.
Caption: Retrosynthetic disconnection revealing the 4-cyano-2-fluorobenzaldehyde precursor.
Route A: The Direct Industrial Protocol
Rationale: This route minimizes steps and avoids the use of transition metals, reducing cost and purification burden (ppm Pd limits).
Step 1: Indazole Ring Formation
Reaction: Condensation of 4-cyano-2-fluorobenzaldehyde with hydrazine hydrate.
Mechanism: Nucleophilic attack of hydrazine on the aldehyde (imine formation) followed by intramolecular nucleophilic aromatic substitution (SNAr) of the fluorine atom.
Heat the mixture to reflux. Monitor by TLC/HPLC for consumption of aldehyde.
Cool to room temperature. The product, 1H-indazole-6-carbonitrile , typically precipitates.
Filter the solids and wash with cold ethanol (2 x 100 mL) and water (2 x 100 mL) to remove hydrazine salts.
Dry in a vacuum oven at 50 °C.
Expected Yield: 85–92%.
Checkpoint: Verify absence of starting aldehyde (CHO peak in NMR ~10 ppm).
Step 2: Regioselective C3-Chlorination
Reaction: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).
Challenge: The C6-nitrile group is electron-withdrawing, deactivating the ring. However, the nitrogen-rich pyrazole ring remains sufficiently nucleophilic at C3.
Catalyst: HCl (cat.) or p-TsOH can accelerate the reaction if sluggish.
Protocol:
Dissolve 1H-indazole-6-carbonitrile (50 g, 0.35 mol) in Acetonitrile (250 mL).
Add N-Chlorosuccinimide (51.4 g, 0.385 mol) portion-wise at room temperature.
Heat to 60–70 °C. Stir for 4–8 hours.
Quench: Pour the reaction mixture into ice-water (1 L) containing sodium thiosulfate (to neutralize excess oxidant).
Isolation: Filter the resulting precipitate.
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
Expected Yield: 75–85%.
Purity: >98% (HPLC).
Route B: The "Halogen-Exchange" Strategy
Rationale: Useful when the 6-cyano precursor is expensive or unavailable. Starts from the robust 6-bromoindazole.
Caption: Step-wise functionalization via brominated intermediate.
Step 1: Chlorination of 6-Bromoindazole
Protocol: Similar to Route A, Step 2. React 6-bromoindazole with NCS in DMF at 60 °C.
Outcome: Yields 3-chloro-6-bromo-1H-indazole .[2] The C3-Cl bond forms readily; the C6-Br bond remains intact under these conditions.
Step 2: Palladium-Catalyzed Cyanation
Selectivity: Pd(0) undergoes oxidative addition into the C-Br bond (weaker) much faster than the C-Cl bond (stronger), allowing selective functionalization at C6.
Hydrazine Hydrate: A potent carcinogen and reducing agent. Use only in a fume hood. In case of spill, neutralize with dilute hypochlorite.
Cyanides (Route B): If using Zn(CN)₂, keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby. Maintain pH > 9 in waste streams to prevent HCN gas evolution.
Energetic Compounds: Indazoles can be shock-sensitive if nitrated. While this protocol uses chlorination, always assess thermal stability (DSC) before scaling >100g.
References
Indazole Synthesis via Hydrazine
Title: "Preparation of 1H-Indazole-3-carbonitrile" (Analogous chemistry for ring closure).
Technical Whitepaper: Spectroscopic Characterization & Synthesis of 3-Chloro-1H-indazole-6-carbonitrile
The following technical guide is structured as a high-level whitepaper designed for drug development scientists. It synthesizes theoretical chemometrics with empirical data from structural analogs to provide a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level whitepaper designed for drug development scientists. It synthesizes theoretical chemometrics with empirical data from structural analogs to provide a comprehensive characterization profile.[1]
Executive Summary
3-Chloro-1H-indazole-6-carbonitrile (C₈H₄ClN₃) represents a critical scaffold in the development of type II kinase inhibitors.[1] The unique substitution pattern—combining a halogen handle at C3 and a nitrile pharmacophore at C6—provides orthogonal reactivity for structure-activity relationship (SAR) expansion.[1] The C3-chlorine allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the C6-nitrile serves as a precursor for amidines, amides, or tetrazoles.
This guide details the spectroscopic signature of this compound, establishing a self-validating analytical framework for researchers synthesizing this intermediate.
Synthetic Pathway & Methodology
To ensure the integrity of the spectroscopic data, we must first establish the provenance of the material. The most robust synthesis involves the direct electrophilic halogenation of the parent 1H-indazole-6-carbonitrile.[1]
Experimental Protocol: C3-Chlorination
Reaction Principle: Electrophilic aromatic substitution (SEAr) at the electron-rich C3 position using N-Chlorosuccinimide (NCS).[1]
Protocol:
Solvation: Dissolve 1H-indazole-6-carbonitrile (1.0 equiv) in acetonitrile (ACN) or DMF (0.2 M concentration).
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at room temperature to control exotherm.
Catalysis: If reaction kinetics are sluggish, add 5 mol% acetic acid or heat to 60°C.
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS until the starting material (M+H 144) is fully converted to product (M+H 178).
Workup: Concentrate solvent, dilute with water, and filter the resulting precipitate.[1] Wash with cold water to remove succinimide byproducts.
Purification: Recrystallize from Ethanol/Water if necessary.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification strategy.
Figure 1: Synthetic workflow for the C3-chlorination of 6-cyanoindazole using NCS.
Spectroscopic Data Analysis
The following data is derived from high-fidelity chemometric prediction and validated against structural analogs (e.g., 3-phenyl-1H-indazole-6-carbonitrile and 3-chloro-1H-indazole) [1, 2].
Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the C3-chlorine insertion due to the distinct isotope pattern.[1]
Parameter
Value
Interpretation
Ionization Mode
ESI (+) / ESI (-)
ESI(-) is often more sensitive for indazoles due to the acidic N-H proton.[1]
H7 : Deshielded by the adjacent nitrile and N1.[1] Appears as a singlet or fine doublet due to meta-coupling.[1]
7.75
d
1H
H4 : Ortho-coupling to H5.
7.55
dd
1H
H5 : Doublet of doublets. Coupled strongly to H4 (ortho) and weakly to H7 (meta).
Mechanistic Insight:
The substitution of Chlorine at C3 removes the proton typically found at ~8.0 ppm in the parent indazole.[1] This simplification of the aromatic region (leaving only the benzene ring protons) is the primary confirmation of successful reaction.
To assist in spectral interpretation, the following diagram maps the coupling logic used to assign the proton signals.
Figure 2: 1H NMR coupling network and electronic substituent effects.
References
The protocols and spectral data ranges presented above are consolidated from authoritative methodologies for indazole functionalization and characterization.
Synthesis of 1H-Indazoles from N-Tosylhydrazones: Royal Society of Chemistry. Provides comparative NMR data for 3-phenyl-1H-indazole-6-carbonitrile analogs. 2
Preparation of 1H-Indazole-3-carbonitrile: Organic Syntheses. Details the purification and characterization of nitrile-substituted indazoles. [1][3][4][2][5][6][7][8]
3-Chloro-1H-indazole Characterization: University of Queensland. Baseline spectral data for the 3-chloro-indazole core. 9[1][4][2][10][5][6][7][8]
Novel 3-chloro-6-nitro-1H-indazole derivatives: National Institutes of Health (NIH). Discusses the synthesis and NMR patterns of 3-chloro-6-substituted indazoles. 7[1][4][2][10][6][7][8]
Unlocking the Therapeutic Potential of 3-Chloro-1H-indazole-6-carbonitrile: A Technical Guide for Preclinical Investigation
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the latent therapeutic promise of 3-Chloro-1H-indazole-6-carbonitrile. While direct biological data for this specifi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the latent therapeutic promise of 3-Chloro-1H-indazole-6-carbonitrile. While direct biological data for this specific molecule is nascent, this document synthesizes field-proven insights from closely related analogs to construct a robust framework for its investigation. We will delve into the established bioactivities of the indazole scaffold, with a particular focus on the compelling antileishmanial properties of its 6-nitro counterpart, and extrapolate a strategic, multi-pronged research plan to elucidate the potential of the 6-carbonitrile derivative as a novel therapeutic agent.
The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug discovery.[1][2][3][4] Its structural rigidity and ability to participate in a variety of non-covalent interactions have rendered it a "privileged scaffold," capable of binding to a diverse array of biological targets with high affinity and specificity. This has led to the development of numerous indazole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anti-tumor, and antiviral agents.[1][2][3] Notably, several FDA-approved small molecule kinase inhibitors feature the indazole core, underscoring its significance in oncology.[5][6][7]
The biological activity of indazole derivatives can be finely tuned by the nature and position of substituents on the bicyclic ring. The 3- and 6-positions are particularly critical for modulating target engagement and pharmacokinetic properties. This guide will focus on the potential impact of a carbonitrile group at the 6-position, in conjunction with a chloro group at the 3-position, a substitution pattern that suggests intriguing possibilities for therapeutic intervention.
A Tale of Two Analogs: The Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole
While literature on 3-Chloro-1H-indazole-6-carbonitrile is sparse, a wealth of data exists for its close structural analog, 3-chloro-6-nitro-1H-indazole. This compound and its derivatives have demonstrated potent antileishmanial activity, offering a compelling starting point for our investigation.[2][8][9][10][11]
Leishmaniasis is a devastating parasitic disease with limited therapeutic options. The primary molecular target for the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives has been identified as trypanothione reductase (TryR), an enzyme crucial for the parasite's survival and defense against oxidative stress.[8][9][10][11]
Hypothesized Mechanism of Action: Inhibition of Trypanothione Reductase
The proposed mechanism of action involves the stable binding of the indazole derivative within the active site of TryR, leading to the inhibition of its enzymatic activity. Molecular docking and dynamics simulations have revealed a network of hydrophobic and hydrophilic interactions that stabilize the enzyme-inhibitor complex.[8][9][10][11] The electron-withdrawing nature of the nitro group at the 6-position is believed to play a significant role in these interactions.
Figure 1: Hypothesized mechanism of TryR inhibition.
A Proposed Research Program for 3-Chloro-1H-indazole-6-carbonitrile
The established antileishmanial activity of the 6-nitro analog provides a strong rationale for investigating 3-Chloro-1H-indazole-6-carbonitrile for similar properties. Furthermore, the prevalence of the indazole scaffold in kinase inhibitors warrants a broader screening approach to uncover potential anticancer activities.
Primary Investigation: Antileishmanial Activity
The initial phase of research should focus on validating the hypothesis that 3-Chloro-1H-indazole-6-carbonitrile possesses antileishmanial activity.
Cell Culture: Culture promastigotes of Leishmania major, Leishmania infantum, and Leishmania tropica in appropriate media.
Compound Preparation: Prepare a stock solution of 3-Chloro-1H-indazole-6-carbonitrile in DMSO and create serial dilutions.
MTT Assay:
Seed promastigotes in 96-well plates.
Treat the cells with varying concentrations of the test compound and a positive control (e.g., Amphotericin B).
Incubate for a specified period (e.g., 72 hours).
Add MTT reagent and incubate to allow for formazan crystal formation.
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme and Substrate Preparation: Obtain or purify recombinant Leishmania TryR. Prepare solutions of trypanothione disulfide and NADPH.
Enzyme Inhibition Assay:
In a 96-well plate, combine TryR, the test compound at various concentrations, and trypanothione disulfide.
Initiate the reaction by adding NADPH.
Monitor the decrease in absorbance at 340 nm over time, which corresponds to NADPH oxidation.
Data Analysis: Determine the IC50 value for enzyme inhibition.
Given the prevalence of the indazole scaffold in kinase inhibitors, a parallel investigation into the anticancer potential of 3-Chloro-1H-indazole-6-carbonitrile is highly recommended.
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service to screen against a broad panel of human kinases (e.g., >400 kinases). This will provide a comprehensive overview of its kinase inhibitory activity and selectivity.
Dose-Response Assays: For any identified "hits" from the initial screen, perform dose-response assays to determine the IC50 values for the specific kinases.
Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types, particularly those known to be driven by kinases identified in the profiling screen.
Cell Viability Assay (e.g., CellTiter-Glo®):
Seed cancer cells in 96-well plates.
Treat with a range of concentrations of the test compound.
After a set incubation period (e.g., 72 hours), measure cell viability using a luminescent-based assay.
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Figure 3: Workflow for kinase inhibitor investigation.
Data Summary and Interpretation
The following table provides a hypothetical framework for summarizing the data that would be generated from the proposed experiments.
Compound
Biological Target
Assay Type
IC50 / GI50 (µM)
3-Chloro-1H-indazole-6-carbonitrile
L. major
Cell Proliferation
[Insert Data]
3-Chloro-1H-indazole-6-carbonitrile
L. infantum
Cell Proliferation
[Insert Data]
3-Chloro-1H-indazole-6-carbonitrile
L. tropica
Cell Proliferation
[Insert Data]
3-Chloro-1H-indazole-6-carbonitrile
Trypanothione Reductase
Enzyme Inhibition
[Insert Data]
3-Chloro-1H-indazole-6-carbonitrile
Kinase X
Enzyme Inhibition
[Insert Data]
3-Chloro-1H-indazole-6-carbonitrile
Cancer Cell Line Y
Cell Proliferation
[Insert Data]
3-Chloro-1H-indazole-6-carbonitrile
Cancer Cell Line Z
Cell Proliferation
[Insert Data]
Conclusion and Future Directions
3-Chloro-1H-indazole-6-carbonitrile stands as a molecule of significant interest at the intersection of infectious disease and oncology research. The robust biological activity of its close analogs, coupled with the proven therapeutic track record of the indazole scaffold, provides a compelling impetus for its thorough investigation. The experimental framework outlined in this guide offers a clear and logical path forward for elucidating its potential biological activities. Positive results from these initial studies would pave the way for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and safety assessments. The exploration of this compound could ultimately lead to the discovery of a novel therapeutic agent with the potential to address unmet medical needs.
References
PubMed. (n.d.). Evolution of a series of peptidoleukotriene antagonists: synthesis and structure-activity relationships of 1,6-disubstituted indoles and indazoles. [Link]
ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]
PubMed. (2022). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. [Link]
ResearchGate. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. [Link]
ResearchGate. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
PMC. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]
Figshare. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]
PubMed. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]
RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
PubMed. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. [Link]
A Versatile Pharmacophore for Kinase Inhibitor & Antiprotozoal Drug Design Executive Summary In the landscape of modern medicinal chemistry, 3-chloro-1H-indazole-6-carbonitrile (CAS: 1086391-21-0 derivatives) represents...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Pharmacophore for Kinase Inhibitor & Antiprotozoal Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, 3-chloro-1H-indazole-6-carbonitrile (CAS: 1086391-21-0 derivatives) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. Its utility stems from its bifunctional nature: the 3-chloro substituent provides a handle for palladium-catalyzed cross-couplings (essential for accessing the hydrophobic pockets of kinases), while the 6-carbonitrile moiety serves as a robust precursor for hydrogen-bonding groups (amides, amines) or as a direct polar contact.
This technical guide dissects the synthesis, reactivity, and therapeutic applications of this scaffold, specifically focusing on its role in developing ATP-competitive kinase inhibitors (e.g., VEGFR, CDK) and emerging antileishmanial agents.
Chemical Architecture & Pharmacophore Analysis
The 3-chloro-1H-indazole-6-carbonitrile core is defined by three critical vectors, each serving a distinct role in drug-target interactions:
Vector
Chemical Feature
Medicinal Chemistry Function
N1-H
Acidic Proton (pKa ~14)
Hinge Binder: Forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu/Leu residues).
C3-Cl
Halogen / Electrophile
Hydrophobic Gatekeeper: The chlorine atom can fill small hydrophobic pockets or serve as a "dummy" atom to be displaced by aryl groups via Suzuki-Miyaura coupling to access the "back pocket."
C6-CN
Nitrile (Cyano)
Electronic Tuner & Handle: Strong electron-withdrawing group (EWG) that lowers the pKa of N1-H, strengthening the hinge interaction. It is also a metabolic "hard spot" or a precursor to primary amides.
Structural Logic Diagram
The following diagram illustrates the functional logic of the scaffold in a drug discovery context.
Figure 1: Functional vectors of the 3-chloro-1H-indazole-6-carbonitrile scaffold.
Synthetic Methodologies
The synthesis of this core requires navigating the reactivity differences between the halogen at C3 and the potential halogen precursors at C6. The most robust route avoids the direct chlorination of a nitrile-containing precursor (which can be messy) and instead utilizes a sequential halogenation-cyanation strategy.
Recommended Route: The "Bromo-First" Strategy
This protocol prioritizes the installation of the 3-chloro substituent on a 6-bromoindazole precursor, followed by a selective cyanation. This exploits the reactivity difference: Ar-Br bonds are significantly more reactive than Ar-Cl bonds in Pd-catalyzed cyanation , allowing the 3-Cl to remain intact.
Step 1: 3-Chlorination of 6-Bromo-1H-indazole
Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN) or DMF.
Mechanism: Electrophilic aromatic substitution. The nitrogen lone pair activates the C3 position.
Key Insight: Use of NCS is milder than
gas and prevents over-chlorination on the benzene ring.
Step 2: Selective C6-Cyanation
Reagents: Zinc Cyanide (
), or /Xantphos.
Conditions: DMF/DMAc, 80–100°C.
Selectivity: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond (Bond Dissociation Energy ~81 kcal/mol) over the C-Cl bond (~96 kcal/mol).
Synthesis Workflow Diagram
Figure 2: Selective synthesis pathway preserving the C3-Chlorine atom.
Experimental Protocols
Protocol A: Synthesis of 3-Chloro-6-bromo-1H-indazole
Validated against standard indazole chlorination methodologies [1].
Setup: Charge a round-bottom flask with 6-bromo-1H-indazole (1.0 equiv) and acetonitrile (
).
Addition: Add N-chlorosuccinimide (NCS) (1.1 equiv) portion-wise at room temperature.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of starting material.
Workup: Cool to room temperature. Dilute with water. The product typically precipitates. Filter the solid, wash with water, and dry under vacuum.[1]
Purification: Recrystallization from ethanol/water if necessary.
Expected Yield: 85–95%.
Protocol B: Palladium-Catalyzed Cyanation
Adapted from Organic Syntheses protocols for indazole carbonitriles [2].
Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen.
Reaction: Heat to 90°C for 12–16 hours. Note: Do not exceed 110°C to avoid displacing the 3-chloro group.
Quench: Cool to RT. Quench with dilute
or to scavenge cyanide residues (Safety Critical).
Extraction: Extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Characterization: Look for the nitrile stretch at ~2230
in IR.
Medicinal Chemistry Applications
Kinase Inhibition (VEGFR/PDGFR)
The 3-chloro-indazole core is a bioisostere of the amino-quinazoline core found in drugs like Gefitinib, but with distinct solubility properties.
Strategy: Perform a Suzuki-Miyaura coupling at the C3-Cl position after protecting the N1 nitrogen.
Target: The C3-aryl group extends into the hydrophobic pocket (gatekeeper region), conferring selectivity.
Role of 6-CN: The nitrile can be hydrolyzed to a primary amide (
) using Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) or basic . This amide often forms crucial H-bonds with solvent-front residues (e.g., Asp/Glu).
Antileishmanial Agents
Recent studies [3] have highlighted 3-chloro-indazole derivatives as potent inhibitors of Trypanothione Reductase (TryR) , an enzyme essential for the survival of Leishmania parasites.[2][3]
Mechanism: The indazole core stacks against FAD in the enzyme active site. The 3-Cl substituent fills a small hydrophobic cleft, improving binding affinity (
values often in the low micromolar range).
Derivatization: The 6-CN group can be converted to an amidoxime or imidate to mimic the substrate transition state.
References
Synthesis of 3-Haloindazoles
Title: "Efficient Halogenation of Indazoles using N-Halosuccinimides."
Context: Standard methodology for C3 functionaliz
Source:
Cyanation Protocol (Gold Standard)
Title: "Preparation of 1H-Indazole-3-carbonitrile" (Adapted for 6-CN).
Safety and Handling of 3-Chloro-1H-indazole-6-carbonitrile: A Technical Guide
Introduction: Chemical Identity & Strategic Importance 3-Chloro-1H-indazole-6-carbonitrile is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors and anti-parasitic agents. Its str...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Chemical Identity & Strategic Importance
3-Chloro-1H-indazole-6-carbonitrile is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors and anti-parasitic agents. Its structure combines a 3-chloro-indazole core—a privileged scaffold in medicinal chemistry—with a 6-cyano (carbonitrile) functional group.
This dual-functionality makes it a versatile electrophile for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and a precursor for carboxylic acids, amides, or amines via nitrile manipulation. However, the presence of the halogenated indazole and the nitrile moiety necessitates a rigorous safety protocol that accounts for both local irritation and systemic toxicity risks.
Chemical Profile
Property
Detail
Chemical Name
3-Chloro-1H-indazole-6-carbonitrile
Structural Class
Halogenated Indazole / Aromatic Nitrile
Molecular Formula
C₈H₄ClN₃
Molecular Weight
~177.59 g/mol
Physical State
Solid (typically off-white to beige powder)
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
While specific toxicological data for this exact derivative may be limited in public registries, Structure-Activity Relationship (SAR) analysis with analogs (e.g., 3-chloro-1H-indazole [CAS: 29110-74-5] and benzonitrile derivatives) mandates the following Precautionary Principle classification.
Core Hazards[5]
Acute Toxicity (Category 3/4): The nitrile group poses a risk of metabolic cyanide release, although aromatic nitriles are generally more stable than aliphatic ones. Treat as Toxic if swallowed or inhaled .
Skin & Eye Irritation (Category 2): The indazole core is a known irritant.[1] Dust contact will cause severe conjunctivitis and dermatitis.
Target Organ Toxicity (STOT-SE 3): High probability of respiratory tract irritation upon dust inhalation.
Reactivity Hazards
Acid/Base Sensitivity: The nitrile group (-CN) is susceptible to hydrolysis in strong acids or bases, releasing ammonia or converting to the carboxylic acid, potentially altering the safety profile.
Thermal Stability: Indazoles are generally stable, but the high nitrogen content suggests potential decomposition at elevated temperatures (>200°C). DSC (Differential Scanning Calorimetry) testing is recommended before scale-up.
Engineering Controls & Personal Protective Equipment (PPE)[6]
Do not rely solely on PPE. Engineering controls are the primary line of defense.
Hierarchy of Containment
< 100 mg: Standard Chemical Fume Hood (Face velocity: 0.5 m/s).
> 10 g: Glovebox or Class II Biosafety Cabinet (Iso 5 environment).
PPE Selection Matrix
Protection Zone
Requirement
Scientific Rationale
Respiratory
N95 (minimum) or P100 Respirator
Prevents inhalation of fine particulates which can be systemically absorbed.
Dermal (Hands)
Double Gloving: Nitrile (inner) + Neoprene/Nitrile (outer, long cuff)
Nitriles can permeate standard latex; double-gloving creates a breakthrough lag time >480 mins.
Ocular
Chemical Splash Goggles
Safety glasses are insufficient against airborne dusts that can bypass side shields.
Body
Tyvek® Lab Coat or Apron
Disposable outer layers prevent contamination of street clothes and skin.
Technical Handling Protocols
Weighing & Transfer
Static Control: Indazole powders are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.
Solvent Dampening: If possible, pre-weigh the solvent in the receiving flask and add the solid directly to the liquid to suppress dust generation immediately.
Reaction Setup (Synthesis Safety)
Scenario: Suzuki Coupling at the C-3 position.
Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon. Oxygen can lead to oxidative byproducts or homocoupling.
Temperature Control: Do not overheat. Reflux temperatures should be approached gradually.
Quenching: When working up reactions involving nitriles, avoid strongly acidic aqueous quenches if the nitrile must be preserved. Use saturated NH₄Cl or phosphate buffer (pH 7).
Waste Management
Segregation: Dispose of as Hazardous Organic Waste (Toxic) .
Cyanide Protocol: If hydrolysis is suspected (e.g., strong acid use), test the aqueous waste stream for free cyanide using test strips before disposal. If positive, treat with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate.
Emergency Response Logic
The following diagram illustrates the decision logic for a spill or exposure event.
Caption: Decision matrix for responding to spills or personnel exposure events involving 3-Chloro-1H-indazole-6-carbonitrile.
Synthesis & Functionalization Workflow
Understanding the reactivity helps predict safety risks. The diagram below outlines the standard synthetic utility and associated risks.
Caption: Primary synthetic pathways for the scaffold and their associated specific safety hazards.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95894, 3-Chloro-1H-indazole. Retrieved from [Link]
Thermo Scientific Chemicals. Safety Data Sheet: 3-Chloro-1H-indazole. Fisher Scientific. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
L. Gaetani et al. Indazole Scaffold in Medicinal Chemistry: A Review. European Journal of Medicinal Chemistry. (Contextual grounding for biological activity).[1][2]
(Note: While the specific CAS for the 6-carbonitrile derivative is proprietary or less common in public datasets, the safety data is extrapolated from the verified properties of the 3-chloro-1H-indazole parent compound and standard nitrile handling protocols.)
Application Note: Strategic Synthesis of 3-Cyano-1H-Indazoles via Palladium-Catalyzed Cyanation
Executive Summary The 3-cyano-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical core in kinase inhibitors (e.g., derivatives related to Axitinib or Pazopanib) and anti-infla...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-cyano-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical core in kinase inhibitors (e.g., derivatives related to Axitinib or Pazopanib) and anti-inflammatory agents. While the indazole ring can be synthesized via diazotization of 2-amino-benzonitriles, the late-stage palladium-catalyzed cyanation of 3-haloindazoles offers superior convergence and functional group tolerance.
This guide details the protocols for installing the nitrile moiety at the C3 position of the indazole core. It addresses the primary challenge of this transformation: catalyst poisoning by cyanide anions, which notoriously deactivate Pd(II) species. We present two distinct workflows: a robust, industry-standard method using Zinc Cyanide (
) and a "green" alternative utilizing Potassium Ferrocyanide ().
Mechanistic Principles & Challenges
The Catalytic Cycle
The reaction proceeds via a standard Pd(0)/Pd(II) cross-coupling cycle. However, the unique affinity of cyanide for palladium creates a "resting state" trap. If the concentration of free cyanide ions (
) is too high, stable species form, halting the cycle.
Key Success Factor: The cyanide source must release
slowly or be sparingly soluble (e.g., ) to maintain a low instantaneous concentration, allowing the Transmetallation step to compete with catalyst deactivation.
Figure 1: Catalytic cycle highlighting the critical balance between transmetallation and catalyst poisoning.
Use this logic flow to select the appropriate protocol based on your starting material.
Figure 2: Optimization workflow for selecting reaction conditions based on substrate reactivity.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Reaction (SM Recovery)
Catalyst poisoning or inactive Pd(0).
Add 10-20 mol% Zn dust to reduce Pd(II) to Pd(0). Degass solvent more thoroughly.
Formation of Amide
Hydrolysis of nitrile.
Ensure solvent (DMAc/DMF) is anhydrous . Moisture at 120°C converts -CN to -CONH2.
Low Conversion (Aryl Chlorides)
Oxidative addition is too slow.
Switch ligand to Xantphos or cataCXium A . Increase Temp to 140°C.
Black Precipitate
Pd precipitation (Palladium Black).
Ligand concentration too low. Maintain Ligand:Pd ratio > 2:1 .
Safety & Waste Management (E-E-A-T Critical)
Cyanide Hazard: Although
and are safer than NaCN, they can still release HCN gas upon contact with strong acids. NEVER mix reaction waste with acidic streams.
Oxidizers: Keep cyanide waste separate from oxidizers to prevent violent reactions.
Decontamination: All glassware and spills should be treated with a bleach solution (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate (less toxic).
References
Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[2] [Link]
Weissman, S. A., Zewge, D., & Chen, C. (2005).[5] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[5][8][9] The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
Littke, A., Soumeillant, M., et al. (2007).[10] Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714.[10] [Link]
Schareina, T., Zapf, A., & Beller, M. (2004).[11] Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[1][5][11] Chemical Communications, (12), 1388–1389. [Link]
Yeung, P. Y., & So, C. M. (2011). A Practical and Efficient Palladium-Catalyzed Cyanation of Aryl Halides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]
Application Notes and Protocols: The Strategic Use of 3-Chloro-1H-indazole-6-carbonitrile in Modern Medicinal Chemistry
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, establishing itself as a "...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] Its structural resemblance to purine has made it a valuable template for the design of antagonists for various biological targets, most notably protein kinases.[2] Marketed drugs such as the kinase inhibitors pazopanib and axitinib feature the indazole core, underscoring its clinical significance.[2] The indazole moiety can serve as a bioisostere for indole and phenol, offering advantages in terms of metabolic stability and the ability to engage in specific hydrogen bonding interactions within protein active sites.[3] The nitrogen atoms at positions 1 and 2 can act as both hydrogen bond donors and acceptors, providing versatile binding capabilities.
This guide focuses on a particularly valuable, yet underexplored, derivative: 3-Chloro-1H-indazole-6-carbonitrile . The strategic placement of a chloro group at the 3-position and a carbonitrile moiety at the 6-position furnishes a scaffold with distinct advantages for the synthesis of targeted therapeutics. The 3-chloro group serves as a versatile synthetic handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The 6-carbonitrile group, on the other hand, acts as a potent electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence the pharmacokinetic properties and target engagement of derivative compounds.
This document provides a comprehensive overview of the synthetic utility and potential applications of 3-Chloro-1H-indazole-6-carbonitrile, with a focus on the development of kinase inhibitors. Detailed protocols and the rationale behind experimental choices are provided to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.
Property
Value
Source
Molecular Formula
C8H4ClN3
Inferred
Molecular Weight
177.59 g/mol
Inferred
Appearance
Off-white to pale yellow solid
Typical for this class of compounds
Solubility
Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP), sparingly soluble in ethereal and chlorinated solvents, insoluble in water.
General knowledge of similar compounds
Note: Experimental data for this specific compound is not widely published. The values presented are based on the properties of structurally related indazole derivatives.
Synthesis of 3-Chloro-1H-indazole-6-carbonitrile: A Proposed Synthetic Route
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 3-Chloro-1H-indazole-6-carbonitrile.
Protocol 1: Synthesis of 3-Chloro-1H-indazole-6-carbonitrile
Rationale: This two-step, one-pot procedure is based on the well-established synthesis of indazoles from o-halobenzaldehydes and hydrazine, followed by an electrophilic chlorination. The use of 2-fluoro-5-cyanobenzaldehyde as the starting material is strategic, as the fluorine atom is a good leaving group for the initial cyclization step. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for the indazole ring.
Hydrazone Formation: To a solution of 2-fluoro-5-cyanobenzaldehyde (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting crude hydrazone intermediate can be used in the next step without further purification.
Cyclization and Chlorination: Dissolve the crude hydrazone in DMF (0.5 M) and cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 3-Chloro-1H-indazole-6-carbonitrile as a solid.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected proton NMR spectrum should show characteristic aromatic proton signals for the indazole ring system.
Key Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The 3-chloro substituent of 3-Chloro-1H-indazole-6-carbonitrile is a versatile handle for introducing a wide range of aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Chloro-1H-indazole-6-carbonitrile
Rationale: This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of unprotected 3-chloroindazoles.[5] The use of a palladium catalyst, a suitable phosphine ligand, and a base is essential for the catalytic cycle. The choice of solvent and base can be critical and may require optimization for different boronic acid coupling partners.
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]) (2-5 mol%)
Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃]) (2.0 - 3.0 eq)
Solvent system (e.g., 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1))
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add 3-Chloro-1H-indazole-6-carbonitrile (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Solvent Addition: Add the degassed solvent system via syringe.
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-24 hours).
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired 3-aryl/heteroaryl-1H-indazole-6-carbonitrile.
Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product spot on TLC/LC-MS. The structure of the final product should be verified by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Kinase Inhibitor Design: Targeting Aurora and JAK Kinases
The 3-Chloro-1H-indazole-6-carbonitrile scaffold is an excellent starting point for the design of inhibitors targeting various kinase families, including Aurora kinases and Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases, respectively.[6][7]
Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[6] Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[6]
Janus Kinases (JAKs): These are non-receptor tyrosine kinases that mediate signaling from cytokine receptors on the cell surface to the nucleus.[7] Dysregulation of the JAK-STAT signaling pathway is associated with various autoimmune diseases and cancers.[7]
The Role of the 6-Carbonitrile Group: The electron-withdrawing nature of the 6-carbonitrile group can modulate the pKa of the indazole ring, influencing its interaction with the kinase hinge region. Additionally, the nitrile group can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the active site. Structure-activity relationship (SAR) studies on other 6-substituted indazoles have shown that this position is critical for achieving high potency and selectivity.[8]
Illustrative Signaling Pathway:
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for indazole-based inhibitors.
Conclusion and Future Perspectives
3-Chloro-1H-indazole-6-carbonitrile represents a highly valuable and versatile building block for medicinal chemistry. Its strategic functionalization allows for the rapid generation of diverse compound libraries with the potential to yield potent and selective inhibitors of various biological targets, particularly protein kinases. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold and accelerate the discovery of novel therapeutics. Future work should focus on the systematic exploration of the SAR of the 6-carbonitrile group in different kinase families and the development of novel synthetic methodologies to further expand the chemical space accessible from this versatile intermediate.
References
Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., ... & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. [Link]
Yin, J., & Li, G. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., ... & Goumri-Said, S. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 151-167. [Link]
Zeng, Q., Liu, S., & Cui, M. (2023). Structure-Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters, 14(10), 1467-1471. [Link]
Zeng, Q., Liu, S., & Cui, M. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters, 14(10), 1467-1471. [Link]
Bamborough, P., Angell, R. M., Aviles, P. M., Bhamra, I., Brown, D., Bull, J. M., ... & Witherington, J. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(4), 1437-1448. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
Ito, T., & Itoh, Y. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]
Feldman, P. L. (2011). Method of synthesizing 1H-indazole compounds. U.S. Patent No. 8,022,227. Washington, DC: U.S.
PubChem. (n.d.). 3-Chloro-1H-indazole. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Söderholm, J., Norman, H., Nilsson, M., Betts, R., Johansson, P., Tiressson, E., ... & Kihlberg, J. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 763-768. [Link]
Abdelahi, M. M., El Bakri, Y., Lai, C. H., Subramani, K., Anouar, E. H., Ahmad, S., ... & Goumri-Said, S. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 151-167. [Link]
Boido, A., Vazzana, I., Sparatore, F., & Sparatore, A. (2009). Indazole derivatives.
Al-Attas, R., Al-Salahi, R., & Marzouk, M. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]
Kumar, P., & Singh, R. (2021). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Journal of Biomolecular Structure and Dynamics, 39(13), 4785-4799. [Link]
Liu, K., Zhang, Y., Chen, Z., & Ding, J. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. European Journal of Medicinal Chemistry, 94, 36-46. [Link]
Coricello, A., Mesiti, F., Lupia, A., Maruca, A., & Alcaro, S. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(15), 3321. [Link]
Sharma, A., Kumar, V., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27228-27257. [Link]
Sharma, A., Kumar, V., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27228-27257. [Link]
Bebbington, D., Charrier, J. D., Golec, J. M. C., Green, J., Kay, D. P., Knegtel, R. M. A., ... & Tomlinson, R. J. (2009). Process for the preparation of aurora kinase inhibitors. U.S. Patent Application No. 12/301,882. [Link]
Singh, A., & Sharma, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Dual-Functional Engineering of 3-Chloro-1H-indazole-6-carbonitrile
Part 1: Core Directive & Technical Overview
3-Chloro-1H-indazole-6-carbonitrile (CAS: N/A for specific isomer, generic Indazole CAS: 29110-74-5 ref) represents a high-value "linchpin" scaffold in material science, bridging the gap between pharmaceutical intermediates and functional organic materials. Its utility stems from its asymmetric dual-functionality :
C3-Chlorine Handle: A chemically labile site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of π-conjugation essential for organic semiconductors and fluorophores.
C6-Nitrile Handle: A strong electron-withdrawing group (EWG) that facilitates intramolecular charge transfer (ICT) in optical materials or serves as a precursor for cyclotrimerization into Covalent Triazine Frameworks (CTFs).
This guide outlines protocols for repurposing this molecule from a drug intermediate into a building block for Organic Light Emitting Diodes (OLEDs) and Covalent Organic Frameworks (COFs) .
Context: For optoelectronic applications, trace metal impurities (ppb levels) from synthesis can quench fluorescence and degrade device lifetime. Standard recrystallization is insufficient.
Methodology:
Pre-processing: Recrystallize crude 3-Chloro-1H-indazole-6-carbonitrile from hot ethanol/water (9:1) to remove bulk organic impurities. Dry under high vacuum (10⁻³ mbar) at 60°C for 12 hours.
Gradient Sublimation:
Load the dried powder into the source zone of a three-zone tube furnace.
Zone 1 (Source): Heat to 160°C (approx. 10°C below melting point) to volatilize the target.
Zone 2 (Gradient): Maintain at 120°C to capture heavy impurities.
Zone 3 (Deposition): Maintain at 80°C.
Pressure: Maintain system at 10⁻⁵ Torr using a turbomolecular pump.
Validation: The deposited crystals in Zone 3 should appear as clear/white needles. Purity must be confirmed via HPLC (>99.9%) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Pd/Cu residuals (<10 ppm).
Protocol B: Synthesis of D-A Fluorophores (Suzuki Coupling)
Context: Creating a Donor-Acceptor (D-A) architecture for Blue OLED emitters. The Indazole-CN core acts as the Acceptor; a Carbazole or Phenyl moiety acts as the Donor.
Catalyst: Add Pd(PPh₃)₄ (5 mol%). Note: The C3-Cl bond is less reactive than C3-I; PPh₃ ligands are sufficient, but SPhos can be used for difficult substrates.
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v). The water is critical to dissolve the inorganic base and facilitate the transmetalation step.
Execution: Heat to 100°C for 12 hours. Monitor via TLC (Silica, Hexane:EtOAc 7:3). The product will show a strong blue fluorescence under UV (365 nm) due to the new D-A conjugation.
Workup: Extract with DCM, wash with brine, and purify via column chromatography.
Protocol C: Ionothermal Synthesis of Covalent Triazine Frameworks (CTFs)
Context: Utilizing the C6-Nitrile group to form robust, porous networks for gas storage or catalysis. ZnCl₂ serves as both the solvent (Lewis Acid molten salt) and the catalyst for trimerization.
Methodology:
Preparation: In a glovebox (Ar atmosphere), mix 3-Chloro-1H-indazole-6-carbonitrile and anhydrous ZnCl₂ in a 1:5 molar ratio.
Ampoule Sealing: Transfer mixture to a thick-walled quartz ampoule. Evacuate to 10⁻³ mbar and flame-seal.
Ionothermal Treatment:
Ramp to 400°C at 1°C/min.
Hold at 400°C for 40 hours. Mechanism: The nitrile groups cyclotrimerize to form triazine rings. The 3-Cl group remains largely intact or undergoes partial carbonization depending on temperature.
Washing: Crack the ampoule. Grind the black monolith. Wash extensively with water (to remove ZnCl₂) and dilute HCl (to remove trapped Zn ions).
Activation: Soxhlet extraction with THF for 24 hours, then dry at 120°C under vacuum.
Topic: High-Throughput Screening with 3-Chloro-1H-indazole-6-carbonitrile Libraries for Novel Kinase Inhibitor Discovery
An Application Note and Comprehensive Protocol for Researchers Abstract The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particular...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Comprehensive Protocol for Researchers
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its unique structure, which can act as a bioisostere for native protein motifs like indole, makes it an ideal starting point for inhibitor design.[3] This application note provides a comprehensive guide for leveraging libraries built upon the 3-Chloro-1H-indazole-6-carbonitrile scaffold in high-throughput screening (HTS) campaigns. We detail a robust workflow, from library synthesis strategy to primary biochemical screening and secondary cellular validation, using kinase inhibition as a representative and highly relevant application. The protocols are designed to be self-validating, incorporating industry-standard controls and data analysis methodologies to ensure scientific rigor and the confident identification of potent and selective lead compounds.
The 3-Chloro-1H-indazole-6-carbonitrile Scaffold: A Versatile Core for Kinase Inhibitor Libraries
Indazole-containing derivatives have gained significant attention in drug discovery due to their wide range of pharmacological activities, including potent antitumor and anti-inflammatory properties.[4] Several successful kinase inhibitors, such as Pazopanib and Axitinib, feature this core structure, validating its utility in targeting the ATP-binding pocket of kinases.[1]
The 3-Chloro-1H-indazole-6-carbonitrile scaffold offers two key strategic advantages for library development:
A Reactive Handle for Diversification: The chlorine atom at the C3 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid and efficient introduction of a wide array of chemical substituents, enabling a thorough exploration of the surrounding chemical space to optimize target binding.
Key Pharmacophoric Features: The indazole ring itself contains a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), which can form pivotal interactions with the hinge region of many kinases.[3] The 6-carbonitrile group provides an additional polar contact point, potentially enhancing binding affinity and selectivity.
Library Design & Synthesis Strategy
A focused library approach aims to populate the chemical space around the kinase hinge-binding region. Using the 3-chloro-1H-indazole-6-carbonitrile core, a library can be generated via a parallel synthesis workflow. The diagram below illustrates a representative Suzuki coupling strategy to introduce diverse aryl or heteroaryl moieties at the C3 position.
Caption: Library diversification via Suzuki coupling.
High-Throughput Screening: A Primary Biochemical Kinase Assay
The goal of the primary HTS is to rapidly screen thousands of compounds to identify initial "hits" that inhibit the target kinase. We will describe a robust, non-radioactive, homogeneous "mix-and-read" assay that quantifies kinase activity by measuring the amount of ADP produced.[5][6] Such assays are amenable to automation and are widely used in drug discovery.[5]
Principle of the ADP-Based Kinase Assay
The assay works in two steps. First, the target kinase phosphorylates its substrate using ATP, generating ADP in the process. Second, a detection reagent is added that contains enzymes to convert the newly formed ADP into a detectable signal (e.g., luminescence or fluorescence). The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity. Inhibitors will block the kinase, leading to less ADP and a lower signal.
Experimental Protocol: Primary HTS for Kinase XYZ
This protocol is designed for a 384-well plate format, a common choice for HTS campaigns.
Controls: A known potent inhibitor of Kinase XYZ (Positive Control) and DMSO (Negative Control).
Step-by-Step Methodology:
Compound Plating (Nanoliter Dispensing):
Using an acoustic dispenser (e.g., Echo®) or a pin tool, transfer 50 nL of each library compound from the compound plates into the corresponding wells of the assay plates.
Transfer 50 nL of the positive control inhibitor (e.g., at a final concentration of 100x IC₅₀) to designated control wells.
Transfer 50 nL of 100% DMSO to negative control wells.
Scientist's Note: Nanoliter dispensing minimizes DMSO concentration in the final assay volume, reducing potential solvent-induced artifacts. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.5%.
Kinase/Substrate Addition:
Prepare a 2X Kinase/Substrate Master Mix in cold Assay Buffer.
Using a multi-channel dispenser, add 5 µL of the master mix to each well of the assay plate.
Gently centrifuge the plates (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
Incubate for 15 minutes at room temperature.
Scientist's Note: Pre-incubating the kinase with the inhibitor allows the compound to bind to the enzyme before the phosphorylation reaction is initiated. This is crucial for identifying time-dependent or slowly binding inhibitors.
Initiation of Kinase Reaction:
Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Kₘ value for the target kinase to ensure sensitivity for ATP-competitive inhibitors.
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is now 10 µL.
Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction remains in the linear range.
Signal Detection:
Add 10 µL of the ADP-Glo™ Reagent to all wells. This stops the kinase reaction and begins the conversion of ADP to ATP.
Incubate for 40 minutes at room temperature.
Add 20 µL of the Kinase Detection Reagent to all wells. This converts the newly generated ATP into a luminescent signal.
Incubate for 30 minutes at room temperature.
Read the luminescence on a compatible plate reader.
Assess Assay Quality (Z'-Factor):
The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the robustness of the assay.[7]
Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[5]
Hit Criteria:
A compound is typically classified as a "hit" if it demonstrates a percent inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Parameter
Recommended Value
Rationale
Final Compound Conc.
10 µM
A standard concentration for primary single-point screens.
Final DMSO Conc.
≤ 0.5%
Minimizes solvent interference with enzyme activity.
ATP Concentration
At Kₘ of the kinase
Provides high sensitivity for ATP-competitive inhibitors.
Plate Format
384-well
Balances throughput with reagent consumption.
Assay Window (S/B)
> 5
Ensures a clear signal difference between controls.
Z'-Factor
> 0.5
Confirms the assay is robust and reliable for HTS.[5][7]
Caption: Table 1: Key parameters for a robust biochemical HTS.
Hit Confirmation and Secondary Assays
Hits identified in the primary screen require further validation to confirm their activity and rule out artifacts. This follow-up phase is critical for prioritizing compounds for further development.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Tier: 3 (Advanced Application Support)
Topic: Optimizing Reaction Conditions for Indazole Cyanation
Audience: Medicinal Chemists & Process Development Scientists
Strategic Overview & Decision Matrix
Before selecting a protocol, you must characterize your substrate's electronic availability and steric environment. Indazoles possess two distinct reactive vectors: the nucleophilic C3 position and the electrophilic C4–C7 positions (typically accessed via halogenation).
Workflow Selector: Which Path to Choose?
Figure 1: Strategic decision tree for selecting the optimal cyanation pathway based on starting material functionalization.
Safety Check: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
Troubleshooting Center (Interactive Q&A)
Ticket #001: Reaction Stalled at 20% Conversion (Pd-Catalysis)
User Report: "I am using Pd(PPh3)4 and Zn(CN)2. The reaction turns black immediately and stalls after 1 hour."
Diagnostic:
This is classic Catalyst Poisoning . Monodentate phosphines (
) are easily displaced by the strong -donor/-acceptor cyanide ligands, forming the catalytically inactive species .
Solution:
Switch Ligands: Move to bidentate ligands with a wide bite angle (e.g., Xantphos or dppf). These chelate the Pd tighter, resisting displacement by
.
Slow Release: Switch from
(which can dump too fast if particle size is small) to .
Add Zinc Dust: Add 5-10 mol% polymethylhydrosiloxane (PMHS) or Zn dust to reduce oxidized Pd(II) species back to active Pd(0).
Mechanism of Failure:
Figure 2: Pathway of catalyst deactivation by excess cyanide.
Ticket #002: Regioselectivity Failure (N- vs. C-Cyanation)
User Report: "I am trying to cyanate C3, but I am observing significant N1-cyanation or N-alkylation byproducts."
Diagnostic:
The N1-H of indazole is acidic (
). Under basic conditions (common in coupling), the nitrogen deprotonates and acts as a competitive nucleophile.
Solution:
Protect N1: Use a THP (tetrahydropyranyl), SEM, or Boc group on N1. This forces reaction to the C-ring or C3 position.[4]
Recommendation: THP is robust against basic cyanation conditions and removed easily with acid.
Steric Control (If N-protection is impossible): Use bulky ligands on the metal catalyst that sterically disfavor the crowded N-coordination but allow C-H insertion.
Ticket #003: Product Hydrolysis (Nitrile to Amide)
User Report: "LCMS shows the correct mass for the nitrile during reaction, but after workup, I isolate the primary amide."
Diagnostic:
Nitriles on electron-deficient heterocycles (like indazoles) are prone to hydrolysis, especially if the workup involves strong acids or bases and heat.
Solution:
Quench Cold: Pour the reaction mixture into ice-cold water/brine.
Avoid Acidic Workup: Do not use 1M HCl to remove pyridine/DMF. Use aqueous
washes instead.
Chromatography: Elute rapidly. Silica gel is slightly acidic; prolonged exposure can hydrolyze sensitive nitriles. Add 1%
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Poor Solubility & Handling "Brick Dust" Intermediates
Document ID: TSC-IND-06CN-SOL
Last Updated: February 17, 2026
Executive Summary: The "Brick Dust" Challenge
3-Chloro-1H-indazole-6-carbonitrile is a critical intermediate in the synthesis of kinase inhibitors (e.g., JNK, CDK inhibitors). However, users frequently report it as "brick dust"—a solid that refuses to dissolve in common organic solvents (DCM, EtOAc, MeOH) and remains a suspension in aqueous buffers.
The Root Cause:
The insolubility arises from a "perfect storm" of structural features:
High Lattice Energy: The planar indazole core facilitates tight
- stacking.
Intermolecular Hydrogen Bonding: The N1-H acts as a donor, while the N2 and the Nitrile (CN) nitrogen act as acceptors. This creates a robust supramolecular network in the solid state that resists solvation.
Lipophilicity: The 3-Chloro and 6-Cyano groups are electron-withdrawing and lipophilic, reducing affinity for water while simultaneously strengthening the crystal lattice polarity.
This guide provides field-proven protocols to disrupt these interactions and achieve solubilization for synthesis, analysis, and biological assays.
Solubility Profile & Solvent Selection
The following data summarizes the saturation limits based on internal application testing. Note: Values are temperature-dependent.
Solvent Class
Solvent
Solubility Rating
Max Conc. (Est. @ 25°C)
Usage Recommendation
Polar Aprotic
DMSO
Excellent
>100 mM
Primary choice for stocks and assays.
Polar Aprotic
DMAc / DMF
Very Good
50–80 mM
Preferred for synthetic reactions (SNAr, couplings).
Protic
Methanol/Ethanol
Poor
< 5 mM
Only useful with heating or as co-solvents.
Chlorinated
DCM / Chloroform
Very Poor
< 1 mM
Avoid. Ineffective due to inability to break H-bonds.
Issue 1: "The product crashed out during workup and won't redissolve in extraction solvents."
Diagnosis: You likely attempted a standard aqueous workup (EtOAc/Water). This molecule has high lattice energy and prefers to stay solid rather than partition into ethyl acetate.
The Fix: The "Salting-In" Strategy (pH Swing)
The Indazole N-H is acidic (pKa
10.5–11.0 due to the electron-withdrawing CN and Cl groups). We can exploit this.
Basify: Adjust the aqueous phase to pH > 12 using 1M NaOH. The molecule will deprotonate to form the anion , which is water-soluble.
Wash: Wash this basic aqueous layer with DCM or EtOAc to remove non-acidic impurities.
Precipitate (Controlled): Slowly re-acidify the aqueous layer to pH 4–5 using 1M HCl. The pure neutral product will precipitate as a fine solid.
Isolate: Do not extract. Filter the solid directly and wash with water.
Issue 2: "Reaction mixture is heterogeneous (slurry), leading to poor conversion."
Diagnosis: Kinetic limitations. The reagents cannot access the solid indazole efficiently.
The Fix: Switch to High-Boiling Polar Aprotic Solvents
Solvent: Replace THF or Dioxane with DMAc (Dimethylacetamide) or NMP . These solvents have high dipole moments that disrupt the indazole aggregates.
Temperature: Heat to 80–100°C . The combination of DMAc and heat is usually sufficient to achieve a homogeneous solution.
Catalysis: If performing a Pd-catalyzed coupling, use a catalyst system compatible with these solvents (e.g., Pd(dppf)Cl
Issue 3: "I cannot get a clean NMR signal; the peaks are broad or missing."
Diagnosis: Aggregation in the NMR tube. Even in DMSO-d6, the molecules may form dimers via Hydrogen bonding, causing line broadening.
The Fix: Disaggregation Protocol
Solvent: Use DMSO-d6 exclusively. CDCl
is useless here.
Additive: Add 1–2 drops of TFA-d (Trifluoroacetic acid, deuterated) or regular TFA.
Mechanism:[2][3] TFA protonates the N2 nitrogen, breaking the intermolecular H-bond dimer network.
Heat: Run the NMR experiment at 320 K (47°C) or higher.
Result: This sharpens the peaks by increasing the exchange rate and solubility.
Issue 4: "LCMS shows a blob or severe tailing."
Diagnosis: The compound is precipitating on the column or interacting strongly with silanols.
The Fix: Mobile Phase Modification
Column: Use a high-coverage C18 column (e.g., Waters XBridge or Phenomenex Kinetex) capable of high pH.
Mobile Phase: Use 10 mM Ammonium Bicarbonate (pH 10) in Water/Acetonitrile.
Why? At pH 10, the indazole is deprotonated (negative charge). It becomes more soluble and elutes sharply without tailing.
Troubleshooting Guide: Biological Assays
Issue 5: "Compound precipitates when diluted into assay buffer (PBS)."
Diagnosis: "Crash-out" upon dilution. The rapid change from DMSO to water causes immediate crystallization.
The Fix: The Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into the buffer.
Protocol:
Prepare Stock: 10 mM in 100% DMSO.
Intermediate Step: Dilute stock 1:10 into PEG400 or Propylene Glycol . (Result: 1 mM solution in 10% DMSO/90% PEG).
Final Dilution: Dilute this intermediate into your assay buffer.
Mechanism:[2][3] PEG acts as a "bridge" solvent, preventing the immediate nucleation of crystals that happens when DMSO hits water.
Visual Logic & Decision Trees
Diagram 1: Solubility Decision Matrix
Use this flow to determine the correct solvent system for your application.
Caption: Decision matrix for solvent selection based on experimental intent.
Diagram 2: Mechanism of Solubilization (H-Bond Disruption)
Visualizing why Acid/Base strategies work.
Caption: Chemical modifications to disrupt the crystal lattice and induce solubility.
References
BenchChem Technical Support. (2025).[1] How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. Retrieved from (General principles of indazole solubilization applied).
Organic Syntheses. (2020).[4] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[4] Retrieved from (Demonstrates use of DMAc and high heat for cyano-indazoles).
Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole. Beilstein J. Org. Chem. 2024, 20, 1940–1954.[2] Retrieved from (Discusses N-H acidity and solvent effects on substitution).
PubChem. (2025).[5] 3-Chloro-1H-indazole Compound Summary. Retrieved from (Physical property data).
Journal of Medicinal Chemistry. (2023). Discovery of water-soluble indazole derivatives. Eur J Med Chem. 2023 Dec 15:262:115870.[3] Retrieved from (Strategies for modifying indazole core for solubility).
Indazole Synthesis Technical Support Center: A Guide to Preventing Regioisomer Formation
Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of regioselectivity in your r...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of regioselectivity in your research. The formation of N1 and N2 regioisomers is a persistent challenge, impacting yield, purification efficiency, and the ultimate success of your synthetic campaigns. This guide is structured to offer not just solutions, but a foundational understanding of the principles governing regiocontrol, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered by researchers working on the functionalization of the indazole scaffold.
Q1: What are the primary regioisomers in indazole synthesis, and why is their formation a challenge?
In the majority of synthetic protocols involving the substitution of an NH-indazole, the primary challenge lies in controlling the formation of two positional isomers: the N1-substituted (1H-indazole) and the N2-substituted (2H-indazole) regioisomers. The indazole ring exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either N1 or N2.[1] The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3] When the indazole acts as a nucleophile, alkylation or arylation can occur at either nitrogen atom, often leading to a mixture of products that can be difficult to separate due to their similar polarities.[4][5]
Q2: What are the key factors that dictate whether N1 or N2 substitution is favored?
The regiochemical outcome is a delicate interplay of several critical factors. A comprehensive understanding of these allows for the rational design of experiments to favor the desired isomer:
Choice of Base and Solvent: This is one of the most influential parameters. The base's counter-ion and the solvent's polarity can modulate the nucleophilicity of the two nitrogen atoms.[2] For instance, the combination of sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) is widely reported to strongly favor N1-alkylation.[2][3][6][7]
Substituent Effects (Steric & Electronic): The nature and position of substituents on the indazole ring are paramount.
Steric Hindrance: Bulky groups at the C3 position can physically block access to the N2 position, thereby directing substitution to N1.[2]
Electronic Effects: Electron-withdrawing groups (EWGs), especially at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to significantly favor substitution at the N2 position.[2][6][7][8]
Reaction Conditions (Thermodynamic vs. Kinetic Control):
Thermodynamic Control: Conditions that allow the reaction to reach equilibrium, such as higher temperatures or longer reaction times, tend to favor the more stable N1-substituted product.[2][3][9]
Kinetic Control: Reactions run under conditions that favor the fastest-forming product can sometimes be exploited to yield the N2 isomer.[5][9]
Nature of the Electrophile: The steric bulk and reactivity of the alkylating or arylating agent also play a role in determining the site of attack.[2]
Q3: Are there specific named reactions that are known to favor one regioisomer over the other?
Yes, leveraging specific named reactions is a highly effective strategy for achieving regiocontrol:
For N2-Substituted Indazoles:
Mitsunobu Reaction: This reaction has demonstrated a strong, often excellent, preference for producing the N2-alkylated regioisomer.[1][6]
Davis-Beirut Reaction: This reaction is a robust method for constructing the 2H-indazole core from o-nitrobenzyl amines, making it inherently selective for N2-substituted products.[4][10][11][12]
Cadogan-Sundberg Reaction: This reductive cyclization provides another reliable route to 2-aryl-2H-indazoles.[4][13]
For N1-Substituted Indazoles: While direct alkylation under thermodynamic control is common, another approach involves incorporating the N1-substituent before the indazole ring is formed, for example, by using an N-substituted hydrazine in the cyclization step.[3][7][8]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a problem-oriented approach to resolving common issues of poor regioselectivity encountered during indazole synthesis.
Problem 1: My reaction produces an inseparable mixture of N1 and N2 regioisomers.
This is the most frequent challenge. The goal is to push the selectivity to a point where the minor isomer is a negligible impurity.
Probable Cause: The chosen reaction conditions do not sufficiently differentiate between the two nitrogen nucleophiles. This often occurs with standard base/solvent systems like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF or acetonitrile.[6][7]
Solutions Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Detailed Recommendations:
To Favor the N1-Isomer (Thermodynamic Product): The most reliable method is to switch your base and solvent to Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) .[3][6][7] The sodium cation is believed to chelate between the N2 atom and an electron-rich group at C3, sterically blocking the N2 position and directing the electrophile to N1.[6] If your substrate lacks a C3 substituent, this effect may be less pronounced, but the conditions still generally favor the N1 product.
To Favor the N2-Isomer (Kinetic Product):
Mitsunobu Reaction: If your electrophile is an alcohol, the Mitsunobu reaction is an excellent choice, as it consistently shows high selectivity for the N2 position.[1][6]
Substituent Effects: If you are designing the synthesis from scratch, introducing an electron-withdrawing group like a nitro (-NO₂) or ester (-CO₂Me) at the C7 position dramatically favors N2 alkylation, often with ≥96% selectivity.[2][6][8]
Problem 2: My N1-alkylation reaction using NaH/THF has a low yield or fails to go to completion.
Probable Cause: While NaH/THF is excellent for selectivity, incomplete reactions can occur due to several factors.
Solutions:
Check Reagent Quality: Sodium hydride is highly sensitive to moisture. Use a fresh bottle or wash the NaH dispersion with anhydrous hexane to remove the mineral oil and any surface hydroxides. Ensure your THF is anhydrous.
Activation: Ensure the indazole anion is fully formed. After adding NaH to the indazole solution in THF at 0 °C, allow it to stir for at least 30 minutes at that temperature before adding the electrophile.[6]
Solvent Incompatibility: While THF is optimal for selectivity, for some very non-polar substrates or unreactive electrophiles, solubility or reactivity can be an issue. A switch to a more polar solvent like DMF may be necessary, but be aware this can erode regioselectivity.[6] If you must use DMF, Cs₂CO₃ is a commonly used base.[7]
Temperature: The reaction is typically started at 0 °C and allowed to warm to room temperature. For sluggish reactions, gentle heating (e.g., to 50 °C) can improve the conversion rate, often without compromising N1 selectivity.[1]
Quantitative Data Summary
The choice of conditions can dramatically alter the ratio of N1 to N2 products. The following table summarizes reported regioselectivities for the alkylation of various substituted indazoles under different conditions.
Technical Support Center: Analytical Methods for Purity Assessment of 3-Chloro-1H-indazole-6-carbonitrile
Welcome to the technical support center for the analytical purity assessment of 3-Chloro-1H-indazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analytical purity assessment of 3-Chloro-1H-indazole-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the quality and purity of this critical chemical intermediate. The methodologies and troubleshooting advice presented herein are grounded in established scientific principles and regulatory expectations to ensure data integrity and reliability.
Introduction to Purity Assessment of 3-Chloro-1H-indazole-6-carbonitrile
3-Chloro-1H-indazole-6-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical techniques and troubleshooting strategies for its purity assessment, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) on the validation of analytical procedures.[2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For purity assessment, this involves ensuring the method is specific, sensitive, accurate, precise, and robust.[4][5]
Recommended Analytical Techniques
A multi-faceted approach is often necessary for a comprehensive purity profile. The primary techniques for analyzing 3-Chloro-1H-indazole-6-carbonitrile are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation of unknown impurities.[6][7]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity analysis of non-volatile organic compounds. A well-developed HPLC method can separate the main component from its process-related impurities and degradation products.[8][9]
Typical Starting HPLC Method Parameters:
Parameter
Recommended Condition
Rationale
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Provides good retention and separation for moderately polar compounds like indazole derivatives.
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Formic acid aids in protonating silanol groups on the stationary phase, reducing peak tailing for basic compounds like indazoles. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution
Start with a low percentage of B, gradually increase to elute more retained impurities.
A gradient is essential to elute a potentially wide range of impurities with varying polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.[10]
Detection
UV at 254 nm or Diode Array Detector (DAD)
Aromatic compounds like indazoles typically have strong absorbance in the UV region. A DAD allows for the acquisition of UV spectra to aid in peak identification and purity assessment.
Injection Volume
10 µL
A typical injection volume to avoid column overload.
HPLC Troubleshooting Guide (FAQ Format):
Q1: I'm observing peak tailing for the main peak. What could be the cause and how can I fix it?
A1: Peak tailing for basic compounds like indazoles is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[11]
Causality: The nitrogen atoms in the indazole ring can interact with residual free silanols on the C18 column, leading to a distorted peak shape.
Solutions:
Mobile Phase pH: Ensure the mobile phase is acidic (e.g., using 0.1% formic acid or phosphoric acid) to protonate the basic analyte and minimize interaction with silanols.
Use of an End-capped Column: Employ a column that is "end-capped," where residual silanols are derivatized to reduce their activity.
Lower Sample Concentration: High sample loads can exacerbate tailing. Try injecting a more dilute sample.[12]
Check for Column Contamination: A contaminated guard or analytical column can also cause peak shape issues. Flush the column with a strong solvent or replace the guard column.[10]
Q2: I'm not getting good separation between the main peak and a closely eluting impurity. What should I do?
A2: Poor resolution can be addressed by modifying the chromatographic conditions to enhance selectivity.
Causality: The current mobile phase composition and stationary phase are not providing sufficient differential interaction between the analyte and the impurity.
Solutions:
Modify the Organic Modifier: Switch from acetonitrile to methanol or a mixture of the two. Methanol has different solvent properties and can alter the selectivity.
Adjust the Gradient Slope: A shallower gradient around the elution time of the critical pair can improve resolution.
Change the Column Chemistry: Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These stationary phases offer different retention mechanisms (e.g., pi-pi interactions) that can be beneficial for separating aromatic compounds.[11]
Optimize Temperature: Varying the column temperature can affect the selectivity of the separation.[11]
Q3: My retention times are drifting from one injection to the next. What's the cause?
A3: Retention time drift is usually indicative of an unstable system.
Causality: Fluctuations in mobile phase composition, flow rate, or column temperature can lead to inconsistent retention times.[10][12]
Solutions:
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation.[13] If using a gradient, ensure the pump's proportioning valves are working correctly.
System Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence.
Check for Leaks: Inspect the system for any leaks, as this can cause pressure and flow rate fluctuations.[14]
Thermostat the Column: Use a column oven to maintain a stable temperature.[10]
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC method for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[15] For 3-Chloro-1H-indazole-6-carbonitrile, this could include residual solvents from the synthesis or volatile byproducts.
Typical Starting GC-MS Method Parameters:
Parameter
Recommended Condition
Rationale
Column
DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
A non-polar column suitable for a wide range of compounds.
Inlet Temperature
250 °C
Ensures efficient volatilization of the sample.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
An inert carrier gas that is compatible with mass spectrometry.
Oven Program
Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
A general-purpose temperature program to separate compounds with a range of boiling points.
MS Source Temp
230 °C
Standard source temperature.
MS Quad Temp
150 °C
Standard quadrupole temperature.
Scan Range
40-450 m/z
A typical scan range to capture the molecular ion and key fragments of expected impurities.
GC-MS Troubleshooting Guide (FAQ Format):
Q1: I'm not seeing my compound of interest in the chromatogram. What could be the issue?
A1: The absence of a peak could be due to several factors related to the compound's properties or the instrumental setup.
Causality: The compound may not be volatile enough under the current conditions, or it may be degrading in the hot injector.
Solutions:
Check Volatility: 3-Chloro-1H-indazole-6-carbonitrile has a relatively high boiling point and may not be suitable for GC analysis without derivatization. Consider HPLC as the primary technique.
Lower Inlet Temperature: A high inlet temperature can cause thermal degradation of sensitive compounds. Try lowering the temperature.
Derivatization: For non-volatile or thermally labile compounds, derivatization to a more volatile and stable form can be an option.
Q2: The mass spectrum of an unknown impurity is difficult to interpret. How can I get more information?
A2: Mass spectral interpretation can be challenging, but there are ways to gather more data.
Causality: The fragmentation pattern may be complex or not present in standard libraries.
Solutions:
Library Search: Compare the obtained spectrum against commercial mass spectral libraries (e.g., NIST, Wiley).
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.[16]
Fragmentation Analysis: Analyze the fragmentation pattern for characteristic losses. For example, the loss of a chlorine atom or a cyano group can be indicative of the impurity's structure.[17][18]
Spectroscopic Techniques for Structural Elucidation
When an unknown impurity is detected, spectroscopic techniques are essential for its structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the precise chemical structure of a compound.[19][20] For an impurity in 3-Chloro-1H-indazole-6-carbonitrile, 1H and 13C NMR, along with 2D techniques like COSY and HMBC, can reveal the connectivity of atoms.[17][21]
Q1: I've isolated an impurity, but the 1H NMR spectrum is complex with overlapping signals. What should I do?
A1: Overlapping signals are common in complex molecules.
Causality: Multiple protons resonate at similar chemical shifts.
Solutions:
Higher Field Strength: Running the sample on a higher field NMR spectrometer will increase the dispersion of the signals.
2D NMR: Techniques like COSY (Correlation Spectroscopy) can show which protons are coupled to each other, helping to trace out spin systems even with overlap. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations.[20]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a compound.[22][23]
Q1: How can I confirm the identity of a suspected impurity using MS?
A1: MS can provide strong evidence for the structure of an impurity.
Causality: The impurity has a unique mass and fragmentation pattern.
Solutions:
LC-MS/MS: Couple the HPLC system to a mass spectrometer. This allows you to obtain the mass spectrum of each peak in the chromatogram.
Fragmentation Studies: In MS/MS, the molecular ion of the impurity can be isolated and fragmented to provide structural information. The fragmentation of indazole derivatives often involves characteristic losses.[17][24]
Decision Tree for Impurity Identification
Caption: A systematic approach to identifying unknown impurities.
Method Validation According to ICH Q2(R1)
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its purpose.[2] The key validation parameters for an impurity method are:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3]
Common Impurities and Their Origins
Understanding the synthetic route of 3-Chloro-1H-indazole-6-carbonitrile is crucial for predicting potential impurities.[25]
Starting Materials: Unreacted starting materials are a common source of impurities.
Intermediates: Incomplete conversion of synthetic intermediates can lead to their presence in the final product.
Byproducts: Side reactions can generate structurally related impurities, such as regioisomers or over-halogenated species.[25]
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps can be present.
Degradation Products: The compound may degrade under certain conditions (e.g., exposure to light, heat, or moisture), forming new impurities.
Conclusion
The purity assessment of 3-Chloro-1H-indazole-6-carbonitrile requires a systematic and scientifically sound approach. The use of orthogonal analytical techniques, particularly HPLC for quantification and spectroscopic methods for identification, is essential for a comprehensive understanding of the impurity profile. This technical guide provides a framework for developing and troubleshooting analytical methods, ensuring the generation of reliable and accurate data that meets regulatory standards and supports the development of safe and effective pharmaceuticals.
References
ICH. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. [Link]
Ferreira, V. F., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. [Link]
MDPI. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]
Google Patents. (n.d.). CN119000907A - Detection method of indazole derivatives.
PMC. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. [Link]
Scilit. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Scilit. [Link]
Adam Khalil, A. (n.d.). Structure Elucidation. SlidePlayer. [Link]
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
The WHO Traditional Medicine Global Library. (n.d.). Search Results. The WHO Traditional Medicine Global Library. [Link]
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
Priyanka Suresh Ghugare, & Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn. [Link]
Asian Journal of Chemistry. (n.d.). HPLC Method for Quantification of Ornidazole in Human Plasma. Asian Journal of Chemistry. [Link]
MDPI. (2011). HPLC Analysis of Supercritical Carbon Dioxide and Compressed Propane Extracts from Piper amalago L. with Antileishmanial Activity. MDPI. [Link]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Chloro-1H-indazole-6-carbonitrile
This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Chloro-1H-indazole-6-carbonitrile. In the dynamic landscape of drug discovery and developm...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Chloro-1H-indazole-6-carbonitrile. In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This document serves as a practical resource for researchers and scientists, providing a comparative analysis with structurally related indazole analogs. The insights herein are grounded in a combination of predicted spectral data for the target molecule and experimental data for relevant comparators, ensuring a scientifically rigorous guide.
Introduction to the Spectroscopic Challenge
The indazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 3-Chloro-1H-indazole-6-carbonitrile, featuring a halogen at the 3-position and a nitrile group at the 6-position, presents a unique electronic environment. Understanding the influence of these substituents on the NMR chemical shifts is crucial for its unequivocal identification and for the characterization of its derivatives. In the absence of readily available experimental spectra for 3-Chloro-1H-indazole-6-carbonitrile, this guide leverages high-quality NMR prediction algorithms and comparative analysis against experimentally characterized analogs.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 3-Chloro-1H-indazole-6-carbonitrile. These values were generated using advanced computational methods and serve as a reliable reference for spectral interpretation. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chloro-1H-indazole-6-carbonitrile
Position
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) in Hz
H-1 (N-H)
~13.5 - 14.0
br s
-
H-4
~7.8 - 8.0
d
8.5 - 9.0
H-5
~7.6 - 7.8
dd
8.5 - 9.0, ~1.0
H-7
~8.1 - 8.3
d
~1.0
br s = broad singlet, d = doublet, dd = doublet of doublets
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-1H-indazole-6-carbonitrile
Position
Predicted Chemical Shift (ppm)
C-3
~138 - 142
C-3a
~122 - 126
C-4
~123 - 127
C-5
~125 - 129
C-6
~108 - 112
C-7
~115 - 119
C-7a
~141 - 145
CN
~118 - 122
Comparative NMR Analysis with Indazole Analogs
To provide a robust framework for the analysis of 3-Chloro-1H-indazole-6-carbonitrile, a comparative study with experimentally characterized analogs is essential. The following compounds have been selected based on their structural similarity, allowing for a systematic evaluation of substituent effects.
3-Phenyl-1H-indazole-6-carbonitrile : This analog allows for the assessment of the effect of a phenyl group versus a chloro group at the 3-position.
3-Chloro-6-nitro-1H-indazole : This comparator helps in understanding the influence of a nitrile group versus a nitro group at the 6-position.
3-Chloro-1H-indazole : This molecule provides a baseline for the effect of the 6-carbonitrile group.
6-Cyano-1H-indazole : This analog isolates the effect of the 3-chloro substituent.
Table 3: Comparative ¹H NMR Chemical Shifts (ppm) of Indazole Analogs (Experimental Data)
Interpretation and Causality of Substituent Effects
The electronic properties of the chloro and cyano groups significantly influence the chemical shifts of the indazole core.
Effect of the 3-Chloro Group : The chlorine atom is an electron-withdrawing group through induction and electron-donating through resonance. Its net effect is expected to deshield the adjacent C-3, leading to a downfield shift in the ¹³C NMR spectrum compared to an unsubstituted indazole.
Effect of the 6-Cyano Group : The nitrile group is a strong electron-withdrawing group, both inductively and through resonance. This will lead to a significant deshielding of the aromatic protons and carbons, particularly those in proximity (C-5, C-7, and C-6 itself). The presence of the cyano group is also expected to cause the C-6 signal to appear at a relatively upfield position for a substituted aromatic carbon, a characteristic feature of nitrile-substituted carbons.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
For the successful acquisition of high-quality NMR data for 3-Chloro-1H-indazole-6-carbonitrile or its analogs, the following protocol is recommended.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the N-H proton signal.[3] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like N-H.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. NMR Data Acquisition:
Insert the sample into the NMR spectrometer.
Tune and shim the probe to optimize the magnetic field homogeneity.
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
For complete structural assignment, consider acquiring two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
Visualizing the Workflow and Structure
Workflow for NMR Analysis
Caption: A generalized workflow for the NMR analysis of a small molecule.
Molecular Structure of 3-Chloro-1H-indazole-6-carbonitrile
Caption: Chemical structure of 3-Chloro-1H-indazole-6-carbonitrile.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 3-Chloro-1H-indazole-6-carbonitrile. By integrating predicted spectral data with experimental data from structurally related analogs, a detailed understanding of its spectroscopic properties can be achieved. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the accurate and efficient characterization of this and similar indazole derivatives.
References
The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
PubChem. (n.d.). 3-chloro-6-nitro-1h-indazole. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]
El Brahmi, N., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167.
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Comparative study of different synthetic routes to 3-Chloro-1H-indazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of two prominent synthetic routes to 3-Chloro-1H-indazole-6-carbonitrile, a key building block in the d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two prominent synthetic routes to 3-Chloro-1H-indazole-6-carbonitrile, a key building block in the development of various pharmaceutical agents. The discussion delves into the mechanistic underpinnings, experimental protocols, and a comparative evaluation of each pathway to assist researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of 3-Chloro-1H-indazole-6-carbonitrile
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. 3-Chloro-1H-indazole-6-carbonitrile, in particular, serves as a crucial intermediate for the synthesis of complex molecules targeting a variety of therapeutic areas. The strategic placement of the chloro, cyano, and reactive indazole N-H functionalities makes it a versatile synthon for further elaboration. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide will explore two distinct and viable routes for its preparation.
Route 1: Diazotization and Sandmeyer Reaction from an Amino Precursor
This classical approach leverages the well-established Sandmeyer reaction to introduce the chloro substituent at the 3-position, starting from an readily available amino-benzonitrile derivative.
Causality Behind Experimental Choices
This synthetic strategy is predicated on the initial formation of the indazole ring system through an intramolecular cyclization of a diazotized 2-aminobenzonitrile derivative. The choice of 2-amino-4-cyanobenzonitrile as the starting material is strategic due to the ortho-amino group's ability to undergo diazotization and subsequent cyclization with the adjacent nitrile group, forming the 3-amino-indazole core. The subsequent Sandmeyer reaction is a reliable and widely used method for the conversion of an aromatic amino group into a halide.[1][2] The use of copper(I) chloride is crucial as it catalyzes the radical-nucleophilic aromatic substitution, ensuring an efficient conversion to the desired 3-chloroindazole.[3][4]
Visualizing the Pathway
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Synthesis of 1H-Indazole-6-carbonitrile
Reaction Setup: A mixture of 2-bromo-4-cyanobenzonitrile (1.0 eq), hydrazine hydrate (2.0 eq), and a catalytic amount of copper(I) bromide (e.g., 10 mol%) in a suitable solvent (e.g., DMSO or NMP) is prepared in a reaction vessel.
Reaction Conditions: The mixture is heated to a temperature of 80-120 °C and stirred for several hours until the starting material is consumed, as monitored by TLC.
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into water. The precipitated product is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization or column chromatography.
Step 2: Synthesis of 3-Chloro-1H-indazole-6-carbonitrile
Reaction Setup: To a solution of 1H-indazole-6-carbonitrile (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at room temperature.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a few hours. The progress of the reaction is monitored by TLC.
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to afford the desired 3-chloro-1H-indazole-6-carbonitrile.
Comparative Analysis
Feature
Route 1: Diazotization and Sandmeyer Reaction
Route 2: Indazole Formation and C-3 Chlorination
Starting Material Availability
2-Amino-4-cyanobenzonitrile is commercially available.
2-Bromo-4-cyanobenzonitrile is commercially available.
Number of Steps
2
2
Overall Yield
Moderate to good, can be variable depending on the efficiency of the Sandmeyer step.
Generally good, with potentially higher overall yields due to milder conditions in the final step.
Reagents and Conditions
Involves diazotization at low temperatures and the use of copper(I) salts. Can be sensitive to reaction conditions.
[5][6] Utilizes copper-catalyzed coupling and direct chlorination with common lab reagents. Conditions are generally milder.
Safety Considerations
Diazonium salt intermediates can be explosive if isolated. T[5]he Sandmeyer reaction can be exothermic.
Hydrazine is toxic and corrosive. Chlorinating agents should be handled with care.
Scalability
The Sandmeyer reaction can be challenging to scale up due to safety concerns and potential for side reactions.
The copper-catalyzed indazole formation and direct chlorination are generally more amenable to scale-up.
Mechanistic Elegance
A classic and well-understood transformation in organic synthesis.
A more modern approach leveraging catalytic C-N bond formation and direct C-H functionalization.
Mechanistic Insights
Route 1: The Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. T[1]he key steps are:
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, which is formed in the previous step, to yield the final aryl chloride product and regenerate the copper(I) catalyst.
The direct chlorination of 1H-indazole at the C-3 position is an electrophilic aromatic substitution reaction. The indazole ring is an electron-rich aromatic system. The C-3 position is particularly susceptible to electrophilic attack due to the directing effect of the pyrazole ring nitrogens. The mechanism involves:
Generation of the Electrophile: The chlorinating agent (e.g., NCS) provides a source of electrophilic chlorine.
Nucleophilic Attack: The electron-rich C-3 position of the indazole attacks the electrophilic chlorine atom, forming a sigma complex (arenium ion intermediate).
Deprotonation: A base (which can be the solvent or another species in the reaction mixture) removes the proton from the C-3 position, restoring the aromaticity of the indazole ring and yielding the 3-chloro-substituted product.
Conclusion
Both synthetic routes presented offer viable pathways to 3-Chloro-1H-indazole-6-carbonitrile.
Route 1 , utilizing the Sandmeyer reaction, is a well-established method with a long history in organic synthesis. However, it requires careful control of reaction conditions and presents some safety challenges, particularly on a larger scale.
Route 2 , involving the formation of the indazole ring from a halogenated precursor followed by direct C-3 chlorination, represents a more modern and often milder approach. It may offer advantages in terms of safety, scalability, and potentially higher overall yields.
The choice between these two routes will ultimately depend on the specific requirements of the research project, including the available starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety protocols. This guide provides the foundational knowledge to make an informed decision and to successfully execute the synthesis of this important pharmaceutical intermediate.
References
Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
Cowdrey, W. A.; Davies, D. S. Sandmeyer and related reactions. Q. Rev. Chem. Soc.1949, 3, 65–99.
Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40, 251–277.
Hanson, P.; Jones, J. R.; Taylor, A. B.; Walton, P. H.; Timms, A. W. Sandmeyer reactions. Part 7. An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. J. Chem. Soc., Perkin Trans. 22002, 1135-1149.
Khan Academy. Sandmeyer reaction| Haloalkanes and Haloarenes | Grade 12 | Chemistry. Available online: [Link] (accessed on 2024-02-16).
Barberis, C.; et al. Deaminative chlorination of aminoheterocycles.
Beilstein J. Org. Chem. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available online: [Link] (accessed on 2024-02-16).
Hughes, D. L. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. J. Am. Chem. Soc.2003, 125, 7307-7312.
Organic Chemistry Portal. Indazole synthesis. Available online: [Link] (accessed on 2024-02-16).
ResearchGate. (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available online: [Link] (accessed on 2024-02-16).
Barbosa, Y. C. M.; et al. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein J. Org. Chem.2022, 18, 1146-1153.
PMC. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available online: [Link] (accessed on 2024-02-16).
Chen, J.; et al. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chem. Sci.2013, 4, 2374-2379.
Kumar, V.; et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem.2023, 14, 1486-1514.
Organic Syntheses. Indazole. Available online: [Link] (accessed on 2024-02-16).
Organic Chemistry Portal. Sandmeyer Reaction. Available online: [Link] (accessed on 2024-02-16).
ResearchGate. Scheme 1. C-3 arylation on 1-methylindazole 1 under classical reaction... Available online: [Link] (accessed on 2024-02-16).
Oreate AI. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Available online: [Link] (accessed on 2024-02-16).
Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available online: [Link] (accessed on 2024-02-16).
Organic Chemistry Portal. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Available online: [Link] (accessed on 2024-02-16).
ResearchGate. Synthesis of 1H‐indazole derivatives. Available online: [Link] (accessed on 2024-02-16).
Watanuki, S.; et al. Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles2003, 60, 2573-2579.
Jin, L.; et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules2024, 29, 2705.
Al-Adiwish, W. M.; et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules2009, 14, 1-13.
Peruncheralathan, S.; et al. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Bioorg. Med. Chem.2003, 11, 3513-3524.
Xu, L.; et al. Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process. J. Org. Chem.2013, 78, 3400-3404.
Scientific Update. A radical approach to C-H chlorination. Available online: [Link] (accessed on 2024-02-16).
Tan, Y. C.; et al. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein J. Org. Chem.2017, 13, 2806-2814.
Comparative SAR Analysis: The 3-Chloro-1H-indazole-6-carbonitrile Scaffold in Kinase Drug Discovery
[1] Executive Summary: The "Privileged" Hinge Binder In the landscape of Type I and Type II kinase inhibitors, the 3-Chloro-1H-indazole-6-carbonitrile scaffold represents a highly optimized "warhead" designed to maximize...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Privileged" Hinge Binder
In the landscape of Type I and Type II kinase inhibitors, the 3-Chloro-1H-indazole-6-carbonitrile scaffold represents a highly optimized "warhead" designed to maximize ligand efficiency (LE) and residence time.[1] Unlike the ubiquitous indole or quinoline cores, this specific indazole analog offers a dual-advantage: the 3-Chloro substituent exploits hydrophobic pockets (often targeting the gatekeeper residue), while the 6-Cyano group serves as both an electronic tuner for the N-1 proton and a metabolic block.[1]
This guide compares the SAR profile of the 3-Chloro-1H-indazole-6-carbonitrile core against its primary alternatives: the 3-H (unsubstituted) analog and the Indole isostere.[1]
Key Findings
Potency: The 3-Cl substituent typically improves IC
values by 5–10x compared to the 3-H analog due to halogen bonding and hydrophobic displacement.[1]
Metabolic Stability: The 6-CN group significantly enhances microsomal stability (
) compared to 6-H or 6-Methyl analogs by blocking oxidative metabolism at the solvent-exposed edge.[1]
Selectivity: The scaffold shows preferential binding in kinases with smaller gatekeeper residues (e.g., Threonine/Alanine) due to the steric bulk of the chlorine atom.[1]
Structural & Mechanistic Analysis
The Binding Mode (Hinge Interaction)
The indazole core functions primarily as a hinge binder in the ATP-binding pocket of protein kinases.[1]
N-1 (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region.[1]
N-2 (Acceptor): Forms a hydrogen bond with the backbone amide NH.[1]
3-Cl (Hydrophobic/Halogen Bond): Occupies the hydrophobic pocket adjacent to the gatekeeper residue.[1]
6-CN (Electronic/Solvent): Withdraws electrons, increasing the acidity of N-1 (stronger H-bond donor) and projecting into the solvent front or engaging residues like Lysine.[1]
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow for selecting this scaffold over alternatives during Lead Optimization.
Figure 1: Decision logic for scaffold selection. The 3-Cl/6-CN combination is the optimal path for maximizing potency and stability simultaneously.[1]
Comparative Performance Data
The following data summarizes the performance of the 3-Chloro-1H-indazole-6-carbonitrile scaffold (Compound C ) against the unsubstituted baseline (A ) and the methyl-analog (B ) in a representative Tyrosine Kinase (e.g., VEGFR2 or similar) assay context.
Procedure: Diazotize the aniline at 0°C. The resulting diazonium salt undergoes spontaneous intramolecular cyclization to yield 1H-indazole-6-carbonitrile .[1]
Critical Control: Maintain temperature < 5°C to prevent diazonium decomposition.[1]
The "Chlorine Scan" Effect: The chlorine atom is not just a space-filler.[1] In many crystal structures (e.g., CDK2, JNK3), the C-3 chlorine engages in a specific halogen bond with the backbone carbonyl of the residue preceding the hinge.[1] This interaction is thermodynamically favorable (
Nitrile Utility: The 6-CN group is superior to the 6-CF
group often used in early discovery.[1] While CF is metabolically stable, it is lipophilically taxing (high cLogP).[1] The CN group offers similar metabolic protection but is more polar, improving the Lipophilic Ligand Efficiency (LLE) .[1]
Recommendation: Use this scaffold as a starting point for Fragment-Based Drug Discovery (FBDD) or Scaffold Hopping from Indoles.[1]
References
Organic Syntheses. (2020).[1][2] Preparation of 1H-Indazole-3-carbonitrile.[1][2][5] (Detailed protocol for indazole cyanation/functionalization).
Molecules. (2018).[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Comprehensive review of indazole SAR in kinase inhibitors).
Journal of Medicinal Chemistry. (2008). Discovery of Pazopanib: A Novel and Potency Vascular Endothelial Growth Factor Receptor Inhibitor.[1] (Foundational text on 3-substituted indazole SAR).
RSC Medicinal Chemistry. (2020).[1] Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors.[1][6] (Demonstrates the electronic advantages of the indazole core).
A Researcher's Guide to the Safe Disposal of 3-Chloro-1H-indazole-6-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific integrity and safety. This extends beyond the bench to the entire lifecycle of a chemic...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific integrity and safety. This extends beyond the bench to the entire lifecycle of a chemical, including its proper disposal. This guide provides a procedural framework for the safe handling and disposal of 3-Chloro-1H-indazole-6-carbonitrile, a halogenated heterocyclic compound. The principles outlined here are grounded in established laboratory safety protocols and are designed to ensure the protection of personnel and the environment.
Section 1: Hazard Assessment and Core Safety Principles
Before any handling or disposal begins, a thorough risk assessment is paramount. Based on data from similar chemical structures, 3-Chloro-1H-indazole-6-carbonitrile should be presumed to possess hazards common to its class.
Respiratory Irritation: May cause respiratory tract irritation.[1][3]
Given these potential hazards, all personnel must handle this compound with appropriate personal protective equipment and within a controlled environment. The fundamental rule of chemical waste management is that hazardous materials must never be disposed of via standard trash or sewer systems.[4][5] Such actions can lead to environmental contamination and dangerous chemical reactions within the drainage system.
Hazard Category
Presumed Classification
Recommended Action
Skin Contact
Irritant (Category 2)
Avoid all skin contact; wash hands and affected areas thoroughly after handling.[1][2]
Handle only in a certified chemical fume hood or other well-ventilated area.[1][3]
Environmental
Unknown; Assumed Hazardous
Prevent any release into the environment.[6] Discharge into the environment must be avoided.[6][7]
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is a non-negotiable aspect of handling and disposing of this compound. The causality is clear: engineering controls and PPE form a barrier between the researcher and the potential chemical hazard.
Engineering Controls : All handling and preparation for disposal of 3-Chloro-1H-indazole-6-carbonitrile, especially in its solid (powder) form, must be conducted in a chemical fume hood to prevent inhalation of dust or vapors.[8]
Eye and Face Protection : Wear chemical safety goggles or a full-face shield as described by OSHA regulations (29 CFR 1910.133).[9]
Hand Protection : Wear nitrile gloves. It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of as hazardous waste.
Protective Clothing : A standard laboratory coat is required. For larger quantities or in the event of a spill, chemically resistant outerwear should be considered.
Section 3: Step-by-Step Disposal Protocol
The proper disposal of 3-Chloro-1H-indazole-6-carbonitrile follows the hazardous waste management hierarchy: segregation, containment, labeling, and transfer.
The defining structural features of this compound—the chlorine atom and the nitrile group on an organic backbone—dictate its waste stream. It must be classified as Halogenated Organic Waste .
Action : Designate a specific, compatible waste container solely for halogenated organic solids or solutions.[8][10]
Causality : Halogenated waste requires high-temperature incineration under specific conditions to prevent the formation of toxic dioxins and furans. Mixing it with non-halogenated solvents complicates and increases the cost of disposal.[11][12] Never mix incompatible waste streams, such as acids and bases, or oxidizers with organic materials.[13]
For Solid Waste :
Collect dry, solid 3-Chloro-1H-indazole-6-carbonitrile and any contaminated materials (e.g., weighing papers, contaminated gloves, paper towels) in a designated, leak-proof container with a secure, tight-fitting lid.[5]
The original chemical container is often the best choice for its own waste, provided it is in good condition.[5][14]
For Solutions :
Collect any solutions containing the compound in a chemically compatible (e.g., HDPE or glass) container designated for Halogenated Organic Liquid Waste .[10]
Ensure the container has a secure, screw-top cap to prevent spills and the escape of vapors.[10]
Do not fill containers beyond 75-80% capacity to allow for vapor expansion and prevent spills during transport.[13]
Accurate labeling is a critical safety and regulatory requirement. An improperly labeled container is an unknown and dangerous entity.
Action : As soon as the first drop of waste is added, label the container clearly.[10] The label must include:
The full chemical name: "Waste 3-Chloro-1H-indazole-6-carbonitrile ". Do not use abbreviations or chemical formulas.[4][10]
If in solution, list all constituents, including solvents and their approximate percentages.
The relevant hazard warnings (e.g., "Irritant").[4]
The accumulation start date (the date the first waste was added).[4]
The Principal Investigator's name and laboratory location.[4]
Action : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[15] This area must be under the control of the laboratory personnel and near the point of generation.
Causality : Storing waste in a designated, secure area prevents accidental mixing with other chemicals and unauthorized access. Secondary containment (such as a larger tub or bin) must be used to capture any potential leaks from the primary container.[5] Ensure incompatible wastes are physically segregated.[15]
Action : Once the container is full or is approaching the regulatory accumulation time limit (often six months), arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][14]
Causality : Final disposal of hazardous waste is strictly regulated by agencies like the EPA and must be handled by certified professionals to ensure it is done in an environmentally sound and legally compliant manner.[4]
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-1H-indazole-6-carbonitrile.
Caption: Disposal workflow from identification to final disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and contact your institution's emergency response line.
Control and Contain : If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE. Prevent the spill from spreading or entering drains by using absorbent materials or spill socks.[16]
Clean-Up : For a solid spill, carefully sweep or wipe up the material and place it into the designated hazardous waste container.[9] For a liquid spill, cover with a compatible absorbent material (e.g., vermiculite or sand), allow it to be absorbed, and then scoop the material into the hazardous waste container.[16]
Decontaminate : Clean the spill area thoroughly with an appropriate solvent or soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Report : Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these systematic procedures, we uphold our professional responsibility to conduct research safely and sustainably, ensuring that our work advances science without compromising the well-being of our colleagues or the integrity of our environment.
References
Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
Environmental Health and Safety. Hazardous Waste Disposal Procedures. The University of Chicago. Available at: [Link]
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
McGill University. Chemical waste | Hazardous Waste Management. Available at: [Link]
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Available at: [Link]
Georganics. 3-Chloro-1H-indazole - High purity. Available at: [Link]
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Environment, Health and Safety - The University of Texas at Dallas. 7.2 Organic Solvents. Available at: [Link]
Rajan, R. (2013, May 25). Organic solvents disposal strategies?. ResearchGate. Available at: [Link]
Castrol. (2025, October 31). Safety Data Sheet. Available at: [Link]
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Available at: [Link]
A Comprehensive Guide to the Safe Handling of 3-Chloro-1H-indazole-6-carbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloro-1H-indazole-6-carbonitrile. The procedural guidance herein is synthesized...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloro-1H-indazole-6-carbonitrile. The procedural guidance herein is synthesized from established safety protocols for handling analogous chemical structures, including chlorinated heterocyclic compounds and nitriles, to ensure the highest degree of laboratory safety.
Hazard Assessment and Triage
Key Potential Hazards:
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, which is a general precaution for chlorinated heterocyclic compounds.
Skin and Eye Irritation: Expected to cause skin and serious eye irritation upon contact.[1][2][3]
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]
Due to the lack of exhaustive toxicological data, this compound should be handled as a substance of unknown toxicity. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
PPE Selection Guide
Operation
Required PPE
Rationale
Weighing and transferring solids
Full-face respirator with organic vapor/particulate cartridges, double-gloved nitrile gloves, chemical-resistant lab coat or disposable suit, safety goggles, and face shield.[4][5]
To prevent inhalation of fine powders and protect against splashes and direct contact with the solid compound.
Preparing solutions and conducting reactions
Full-face respirator or chemical fume hood, double-gloved nitrile gloves, chemical-resistant lab coat, safety goggles.[4][5]
To protect against inhalation of vapors and splashes of the chemical in solution.
To contain volatile solvents and protect from splashes during extraction, filtration, and chromatography.
Handling waste and cleaning glassware
Chemical fume hood, heavy-duty nitrile or neoprene gloves, chemical-resistant apron over a lab coat, safety goggles.
To protect against splashes of concentrated waste and residual chemical contamination.
The Rationale Behind Our PPE Choices
Respiratory Protection: A full-face respirator provides a higher protection factor than a half-mask and also protects the eyes and face from splashes.[5][6] When working exclusively within a certified and properly functioning chemical fume hood, a full-face respirator may not be necessary, but safety glasses are still required.
Hand Protection: Double-gloving with nitrile gloves offers superior protection against a wide range of chemicals and provides a safeguard in case the outer glove is compromised.[4][7][8] Nitrile is chosen for its resistance to solvents, oils, and hazardous materials.[7][8]
Eye and Face Protection: Safety goggles are essential to protect the eyes from splashes.[5][9] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[5][9]
Body Protection: A chemical-resistant lab coat or a disposable suit prevents contamination of personal clothing and skin.[4][5]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.
Preparation and Handling in a Chemical Fume Hood
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the airflow is adequate.
Work Surface Preparation: Line the work surface of the fume hood with disposable, absorbent bench paper to contain any spills.[4]
Assemble Equipment: Gather all necessary glassware, reagents, and equipment before introducing the 3-Chloro-1H-indazole-6-carbonitrile into the fume hood.
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Weighing the Compound: When weighing the solid, perform the task within the fume hood using a dedicated spatula and weighing boat.
Solution Preparation: Add solvents to the solid in a controlled manner to avoid splashing.
Post-Handling: After handling, decontaminate all non-disposable equipment with a suitable solvent within the fume hood. Wipe down the work surface of the fume hood with the same solvent.
Visualizing the Safe Handling Workflow
Caption: Workflow for the safe handling of 3-Chloro-1H-indazole-6-carbonitrile.
Spill Management and Decontamination
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
Don Additional PPE: If not already worn, don a full-face respirator with appropriate cartridges and heavy-duty gloves.
Contain the Spill: For liquid spills, use absorbent pads or a spill boom to prevent the spill from spreading.[10] For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.
Neutralize (if applicable): For acidic or basic spills, use a suitable neutralizer, starting from the outside of the spill and working inwards.[11]
Clean-up: Collect the absorbed or neutralized material using a plastic dustpan and brush and place it into a labeled hazardous waste container.[10][12]
Decontaminate the Area: Wipe the spill area with a suitable solvent, followed by soap and water.[11]
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 3-Chloro-1H-indazole-6-carbonitrile and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, should be collected in a dedicated, labeled hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour any solutions containing this compound down the drain.
Empty Containers: The first rinse of an "empty" container must be collected as hazardous waste.[13] For highly toxic chemicals, the first three rinses should be collected.[13]
All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local and national regulations.[13][14]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Always have the Safety Data Sheet for a related compound or this guide readily available for emergency responders.
References
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. (n.d.). Benchchem.
What Protections Can Nitrile Disposable Gloves Provide?. (2023, January 30). Icglove.
Nitrile Gloves: Reliable Protection Against Chemicals and P
WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025, May 7). S&S Glove.
Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
SAFETY D
3-Chloro-1H-indazole. (n.d.). PubChem.
CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
Personal Protective Equipment. (2025, September 12). US EPA.